molecular formula C16H15NO5S B2386870 5-(2,3-Dihydro-indole-1-sulfonyl)-2-methoxy-benzoic acid CAS No. 170287-67-9

5-(2,3-Dihydro-indole-1-sulfonyl)-2-methoxy-benzoic acid

Cat. No.: B2386870
CAS No.: 170287-67-9
M. Wt: 333.36
InChI Key: QRJHADWFWDUEBC-UHFFFAOYSA-N
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Description

5-(2,3-Dihydro-indole-1-sulfonyl)-2-methoxy-benzoic acid is a chemical compound that belongs to the class of sulfonyl-indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3-Dihydro-indole-1-sulfonyl)-2-methoxy-benzoic acid typically involves the sulfonylation of 2,3-dihydro-indole followed by the introduction of a methoxy group on the benzoic acid moiety. The reaction conditions often include the use of sulfonyl chlorides and appropriate bases to facilitate the sulfonylation reaction. The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve large-scale sulfonylation and methylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(2,3-Dihydro-indole-1-sulfonyl)-2-methoxy-benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

5-(2,3-Dihydro-indole-1-sulfonyl)-2-methoxy-benzoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in the study of biological pathways and as a probe to investigate enzyme activities.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2,3-Dihydro-indole-1-sulfonyl)-2-methoxy-benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s binding affinity and specificity for certain targets. The overall effect of the compound depends on its ability to modulate specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2,3-Dihydro-indole-1-sulfonyl)-2-methoxy-benzoic acid is unique due to the presence of both the sulfonyl and methoxy groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

5-(2,3-dihydroindol-1-ylsulfonyl)-2-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO5S/c1-22-15-7-6-12(10-13(15)16(18)19)23(20,21)17-9-8-11-4-2-3-5-14(11)17/h2-7,10H,8-9H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRJHADWFWDUEBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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